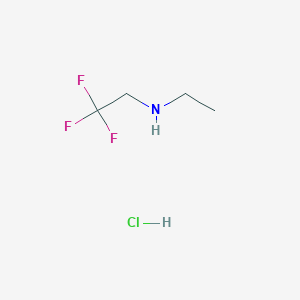

N-ethyl-2,2,2-trifluoroethanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-2-8-3-4(5,6)7;/h8H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUREOAGNLWCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080474-98-1 | |

| Record name | ethyl(2,2,2-trifluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-ethyl-2,2,2-trifluoroethanamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylamine with trifluoroacetic acid, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:

Temperature: Room temperature to moderate heating.

Solvents: Common solvents include diethyl ether and methanol.

Catalysts: Catalysts such as lithium aluminum hydride can be used for the reduction step.

Industrial Production Methods

In industrial settings, the production of ethyl(2,2,2-trifluoroethyl)amine hydrochloride often involves large-scale batch reactions. The process may include:

Continuous flow reactors: To ensure consistent product quality and yield.

Purification steps: Such as recrystallization or distillation to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2,2,2-trifluoroethanamine hydrochloride undergoes various chemical reactions, including:

Substitution reactions: Where the trifluoromethyl group can be replaced by other functional groups.

Oxidation and reduction reactions: Involving the amine group.

Condensation reactions: With carboxylic acids to form amides.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Solvents: Common solvents include water, methanol, and dichloromethane.

Major Products Formed

Amides: Formed through condensation reactions with carboxylic acids.

Substituted amines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Ethyl-2,2,2-trifluoroethanamine serves as a crucial building block in synthesizing various fluorinated compounds. These compounds are valuable in developing new materials and catalysts due to their enhanced reactivity and stability.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing fluorinated pharmaceuticals and agrochemicals. |

| Catalysis | Acts as a precursor for catalysts in organic reactions. |

Medicinal Chemistry

The compound plays a pivotal role in drug development, particularly for enhancing metabolic stability and bioavailability of pharmaceuticals.

- Case Study: Research has demonstrated that fluorinated compounds often exhibit increased potency and reduced toxicity compared to their non-fluorinated counterparts. For instance, N-Ethyl-2,2,2-trifluoroethanamine has been used in synthesizing NSAIDs like ibuprofen through derivatization techniques .

Biological Studies

In biological research, N-Ethyl-2,2,2-trifluoroethanamine is utilized for studying enzyme mechanisms and protein interactions.

| Biological Application | Details |

|---|---|

| Enzyme Mechanisms | Introduces fluorine into biomolecules to study interactions with enzymes. |

| Protein Interactions | Helps in understanding how modifications affect protein behavior. |

Industrial Applications

N-Ethyl-2,2,2-trifluoroethanamine is also significant in industrial applications, particularly in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable building block in drug design . The amine group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl Substituents

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride

- Molecular Formula : C₃H₇ClF₃N

- Molecular Weight : 149.54 g/mol

- Key Differences: Replacing the ethyl group with a methyl group reduces steric bulk and molecular weight.

- Applications : Used in chiral synthesis and as a precursor for fluorinated bioactive molecules.

N-Ethyl-2,3,3-trimethyl-1-cyclopentene-1-ethanamine Hydrochloride

Cycloalkyl and Aryl Derivatives

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine Hydrochloride

- Molecular Formula : C₈H₁₅ClF₃N

- Molecular Weight : 217.66 g/mol

- This compound is used in enantioselective synthesis of fluorinated pharmaceuticals.

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride

- Molecular Formula : C₉H₈ClF₆N

- Molecular Weight : 279.61 g/mol

- Key Differences : The trifluoromethylphenyl group introduces aromaticity and electron-withdrawing effects, altering electronic properties and reactivity. This compound is employed in specialty agrochemicals and high-value pharmaceuticals.

Key Observations :

- Solubility : Alkyl derivatives (ethyl, methyl) exhibit better solubility in polar solvents compared to aryl or cycloalkyl analogues.

- Synthetic Complexity : Cyclic and aromatic derivatives require multi-step synthesis and chiral resolution, increasing cost and difficulty.

- Reactivity : The electron-withdrawing trifluoromethyl group reduces amine basicity, affecting protonation and reaction kinetics.

Biologische Aktivität

N-ethyl-2,2,2-trifluoroethanamine hydrochloride (CAS No. 1080474-98-1) is a synthetic compound that has garnered interest for its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

this compound is characterized by its trifluoroethyl group, which enhances the lipophilicity and metabolic stability of compounds. This feature allows it to interact effectively with biological targets such as enzymes and receptors.

Mechanism of Action

The compound acts primarily through N-trifluoroethylation processes, where it modifies anilines to produce N-trifluoroethylated derivatives. This reaction is catalyzed by iron porphyrins and involves a series of steps including diazotization and subsequent N-trifluoroethylation . The resulting products have shown varying degrees of biological activity, particularly in the context of cannabinoid receptor interactions.

Biological Activity

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Interaction : The compound is used to study enzyme mechanisms due to its ability to introduce fluorine into biomolecules, potentially altering their interaction with enzymes.

- Cannabinoid Receptor Affinity : It has been noted for its role in synthesizing analogs that show affinity for CB1 and CB2 cannabinoid receptors, which are crucial in various physiological processes.

- Relaxant Effects : Studies have demonstrated that both N-ethyl and N-trifluoroethyldopamine analogs produced relaxant effects in isolated arteries without selectivity for dopamine receptors, indicating a broader pharmacological profile .

Case Studies

Case Study 1: Iron Porphyrin-Catalyzed Reactions

A study conducted by Ren et al. (2021) explored the use of this compound as a fluorine source in the N-trifluoroethylation of anilines. The research demonstrated the efficacy of this method in producing a variety of N-trifluoroethylated anilines with yields ranging from 45% to 93%. The presence of electron-rich substituents on the aniline structure significantly influenced the reaction yields .

| Aniline Type | Yield (%) |

|---|---|

| Electron-rich | 70-93 |

| Electron-deficient | 45-60 |

Case Study 2: Biological Activity Assessment

In another investigation, the biological actions of N-ethyl-2,2,2-trifluoroethanamine were assessed through its effects on adenylate cyclase activity in rat striatum. Both dopamine and its analogs stimulated enzyme activity in a dose-dependent manner; however, the trifluoroethyl derivative exhibited a weaker effect compared to its ethyl counterpart .

Research Findings

Pharmacokinetics

The pharmacokinetics of this compound suggest that it undergoes various metabolic pathways involving interactions with enzymes that facilitate its metabolism. These pathways are crucial for understanding the compound's bioavailability and therapeutic potential.

Toxicity Profile

While lower doses may exhibit beneficial effects, higher doses have been associated with moderate toxicity in animal models. This highlights the importance of dosage regulation in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethyl-2,2,2-trifluoroethanamine hydrochloride, and how should purity be verified?

- Methodology : The compound is typically synthesized by reacting 2,2,2-trifluoroethylamine with hydrochloric acid under controlled conditions. Purification often involves recrystallization from ethanol/chloroform mixtures to achieve >95% purity . Verification includes melting point analysis (220–222°C, lit.) and spectroscopic techniques (¹H/¹⁹F NMR, FT-IR) to confirm structural integrity.

- Key Data : Molecular formula (C₂H₅ClF₃N), molecular weight (135.51 g/mol), and CAS RN 373-88-6 .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact reaction design?

- Methodology : The compound is soluble in water (0.7 M), ethanol, and chloroform but poorly soluble in ether. For reactions requiring anhydrous conditions, ethanol or chloroform is preferred. Solubility testing via phase diagrams is recommended for non-standard solvents .

- Application Note : Solubility in chloroform enables its use in Friedel-Crafts alkylation or nucleophilic substitutions where polar aprotic solvents are unsuitable .

Q. How should hygroscopicity be managed during storage to maintain stability?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccants like silica gel should be included to mitigate moisture absorption. Regular Karl Fischer titration can monitor water content .

Advanced Research Questions

Q. What mechanistic role does this compound play in synthesizing trifluoroethyl-containing pharmaceuticals?

- Methodology : As a trifluoroethylamine precursor, it introduces the CF₃ group into molecules via alkylation or reductive amination. For example, it serves as an intermediate in kinase inhibitors or agrochemicals. Reaction optimization should account for the electron-withdrawing effect of CF₃, which may require elevated temperatures or Lewis acid catalysts .

- Case Study : In Vimirogant hydrochloride synthesis (a RORγt inhibitor), similar intermediates undergo selective amidation to preserve the CF₃ group’s bioactivity .

Q. How can contradictory solubility data (e.g., water vs. ethanol) be resolved in reaction scalability?

- Methodology : Conduct differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. For aqueous reactions, pre-dissolve in ethanol and titrate into water while monitoring pH to prevent precipitation. Particle size reduction (e.g., nano-milling) can enhance dissolution kinetics .

Q. What analytical strategies validate the absence of byproducts like N-ethyl derivatives in final products?

- Methodology : Use LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities. Compare retention times and mass fragmentation patterns against standards. Quantify using UV-Vis at 254 nm, ensuring detection limits <0.1% .

Q. How does the compound’s hygroscopicity affect reproducibility in moisture-sensitive reactions (e.g., Grignard additions)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.